molecular formula C16H19NO5S B5434395 2,5-DIETHYL 7-ETHYL-3-METHYL-4-OXO-4H,7H-THIENO[2,3-B]PYRIDINE-2,5-DICARBOXYLATE

2,5-DIETHYL 7-ETHYL-3-METHYL-4-OXO-4H,7H-THIENO[2,3-B]PYRIDINE-2,5-DICARBOXYLATE

Cat. No.: B5434395
M. Wt: 337.4 g/mol
InChI Key: LBNIONXZNRDQCF-UHFFFAOYSA-N
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Description

2,5-DIETHYL 7-ETHYL-3-METHYL-4-OXO-4H,7H-THIENO[2,3-B]PYRIDINE-2,5-DICARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of multiple substituents, including ethyl and methyl groups, as well as carboxylate functionalities, makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIETHYL 7-ETHYL-3-METHYL-4-OXO-4H,7H-THIENO[2,3-B]PYRIDINE-2,5-DICARBOXYLATE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, starting materials such as 2-aminothiophenol and ethyl acetoacetate can undergo condensation reactions followed by cyclization to form the thieno[2,3-b]pyridine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2,5-DIETHYL 7-ETHYL-3-METHYL-4-OXO-4H,7H-THIENO[2,3-B]PYRIDINE-2,5-DICARBOXYLATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-DIETHYL 7-ETHYL-3-METHYL-4-OXO-4H,7H-THIENO[2,3-B]PYRIDINE-2,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,5-DIETHYL 7-ETHYL-3-METHYL-4-OXO-4H,7H-THIENO[2,3-B]PYRIDINE-2,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the nature and position of substituents.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents.

    Thiophene derivatives: Compounds containing a thiophene ring with different functional groups.

Uniqueness

The uniqueness of 2,5-DIETHYL 7-ETHYL-3-METHYL-4-OXO-4H,7H-THIENO[2,3-B]PYRIDINE-2,5-DICARBOXYLATE lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

diethyl 7-ethyl-3-methyl-4-oxothieno[2,3-b]pyridine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-5-17-8-10(15(19)21-6-2)12(18)11-9(4)13(23-14(11)17)16(20)22-7-3/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNIONXZNRDQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1SC(=C2C)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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